BenchChemオンラインストアへようこそ!

3-(Propan-2-yloxy)cyclobutan-1-ol

Lipophilicity ADME Fragment-based drug discovery

3-(Propan-2-yloxy)cyclobutan-1-ol (CAS 1821828-04-9) is a cis-configured 1,3-disubstituted cyclobutane building block bearing a secondary alcohol at C1 and an isopropoxy ether at C3. With a molecular formula of C7H14O2 and a molecular weight of 130.18 g·mol⁻¹, it features a strained four-membered carbocycle that imposes conformational restriction on appended substituents.

Molecular Formula C7H14O2
Molecular Weight 130.187
CAS No. 1821828-04-9
Cat. No. B2492172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yloxy)cyclobutan-1-ol
CAS1821828-04-9
Molecular FormulaC7H14O2
Molecular Weight130.187
Structural Identifiers
SMILESCC(C)OC1CC(C1)O
InChIInChI=1S/C7H14O2/c1-5(2)9-7-3-6(8)4-7/h5-8H,3-4H2,1-2H3
InChIKeyWUKJZVGMPBOICL-KNVOCYPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Propan-2-yloxy)cyclobutan-1-ol (CAS 1821828-04-9): Procurement-Grade Cis-Cyclobutanol Scaffold for Medicinal Chemistry


3-(Propan-2-yloxy)cyclobutan-1-ol (CAS 1821828-04-9) is a cis-configured 1,3-disubstituted cyclobutane building block bearing a secondary alcohol at C1 and an isopropoxy ether at C3 [1]. With a molecular formula of C7H14O2 and a molecular weight of 130.18 g·mol⁻¹, it features a strained four-membered carbocycle that imposes conformational restriction on appended substituents [1][2]. The compound is supplied as the defined cis-(1S,3s) stereoisomer, distinguishing it from the racemic cis/trans mixture sold under CAS 1515928-33-2 [3]. Its computed XLogP3 of 0.8 places it in a moderate lipophilicity range suitable for fragment-based and PROTAC linker applications [1]. Vendors list this scaffold as a versatile intermediate for constructing rigid, metabolically stable cyclobutane-containing drug candidates .

Why 3-(Propan-2-yloxy)cyclobutan-1-ol Cannot Be Replaced by Other 3-Alkoxycyclobutanols Without Quantitative Justification


Within the 3-alkoxycyclobutan-1-ol series, systematic variation of the ether substituent—from methoxy through ethoxy and n-propoxy to isopropoxy—produces measurable shifts in lipophilicity (XLogP3 range: 0.0–0.9), boiling point (range: 192.8–218.9 °C), and rotatable bond count (range: 1–3) [1][2][3][4]. The isopropoxy-substituted derivative (XLogP3 = 0.8) occupies a distinct intermediate lipophilicity window compared to the less lipophilic ethoxy analog (XLogP3 = 0.4) and the more lipophilic n-propoxy analog (XLogP3 = 0.9), while offering branching-mediated reduction in conformational entropy relative to the linear n-propoxy chain (2 vs. 3 rotatable bonds) [1][3][4]. Furthermore, CAS 1821828-04-9 specifically designates the cis-(1S,3s) stereoisomer, which is not guaranteed by the generic CAS 1515928-33-2 entry that may represent mixed stereochemistry [5]. These quantifiable physicochemical and stereochemical differences render simple in-class substitution scientifically non-trivial for applications where lipophilicity, conformational pre-organization, or stereochemical fidelity are critical design parameters [6].

Quantitative Differential Evidence for 3-(Propan-2-yloxy)cyclobutan-1-ol (CAS 1821828-04-9) vs. Closest 3-Alkoxycyclobutanol Analogs


XLogP3 Lipophilicity: Isopropoxy (0.8) Occupies a Distinct Intermediate Window Between Ethoxy (0.4) and n-Propoxy (0.9)

The computed XLogP3 of 3-(propan-2-yloxy)cyclobutan-1-ol is 0.8, as reported by PubChem [1]. This value is 0.4 log units higher than 3-ethoxycyclobutan-1-ol (XLogP3 = 0.4) [2], 0.8 log units higher than 3-methoxycyclobutan-1-ol (XLogP3 = 0.0) [3], and 0.1 log units lower than 3-propoxycyclobutan-1-ol (XLogP3 = 0.9) [4]. The isopropoxy derivative thus provides a lipophilicity increment achievable with fewer heavy atoms (C7) than the n-propoxy analog, while maintaining a branched topology not available in the linear ethoxy or methoxy congeners.

Lipophilicity ADME Fragment-based drug discovery LogP

Rotatable Bond Count: Isopropoxy (2) Provides Lower Conformational Entropy Than n-Propoxy (3) at Equivalent Molecular Weight

3-(Propan-2-yloxy)cyclobutan-1-ol contains 2 rotatable bonds as computed by PubChem [1]. Its direct structural isomer, 3-propoxycyclobutan-1-ol, contains 3 rotatable bonds [2], despite having the identical molecular formula (C7H14O2) and molecular weight (130.18 g·mol⁻¹). This difference arises from the branched isopropoxy group (−OCH(CH3)2) vs. the linear n-propoxy chain (−OCH2CH2CH3). One fewer rotatable bond is predicted to reduce the conformational entropic penalty upon protein binding by approximately 0.5–1.5 kcal·mol⁻¹ per restricted rotor, based on established free energy estimates for ligand–protein interactions [3].

Conformational restriction Entropic penalty Ligand efficiency Rotatable bonds

Stereochemical Definition: CAS 1821828-04-9 Guarantees cis-(1S,3s) Configuration vs. Undefined Stereochemistry in Generic CAS 1515928-33-2

CAS 1821828-04-9 unambiguously designates (1S,3s)-3-(propan-2-yloxy)cyclobutan-1-ol with the cis relationship between the hydroxyl and isopropoxy substituents, as confirmed by the SMILES notation CC(O[C@@H]1C[C@@H](C1)O)C [1]. In contrast, CAS 1515928-33-2 is registered as 'Cyclobutanol, 3-(1-methylethoxy)-' without stereochemical specification, potentially representing a cis/trans mixture or undefined stereochemistry . The cis isomer enforces co-facial orientation of the two functional groups, which is critical for downstream transformations requiring defined relative geometry, such as intramolecular cyclization or bidentate metal coordination.

Stereochemistry Cis/trans isomerism Chiral building block Enantioselective synthesis

Purity: cis-Isomer (CAS 1821828-04-9) Available at 98% vs. 95% for Racemic Mixture (CAS 1515928-33-2)

Commercial sourcing data indicate that the stereochemically defined cis isomer (CAS 1821828-04-9) is available at a minimum purity of 98% from at least one major vendor , while the generic racemic mixture (CAS 1515928-33-2) is typically supplied at 95% purity . This 3-percentage-point purity differential translates to a maximum total impurity burden of 2% vs. 5%, respectively—a 2.5-fold difference in potential contaminant load that can affect reaction yields in subsequent synthetic steps and complicate purification of final drug candidates.

Chemical purity Procurement specification Quality control Reproducibility

Boiling Point in Alkoxy Series: Isopropoxy (208.0 °C) vs. Methoxy (192.8 °C) and n-Propoxy (218.9 °C)

Predicted boiling points for the 3-alkoxycyclobutan-1-ol series at 760 mmHg are: methoxy = 192.8 ± 8.0 °C , isopropoxy = 208.0 ± 8.0 °C , and n-propoxy = 218.9 ± 8.0 °C . The isopropoxy compound boils 15.2 °C higher than the methoxy analog and 10.9 °C lower than the n-propoxy analog. This intermediate volatility may offer practical advantages in vacuum distillation purification, where excessively high boiling points can lead to thermal decomposition, and very low boiling points can complicate solvent removal.

Boiling point Purification Distillation Physicochemical property

Cyclobutane Scaffold for Metabolic Stability and Bioisosteric Replacement: Class-Level Evidence Supporting cis-1,3-Disubstituted Cyclobutanes in Drug Discovery

A comprehensive 2022 review of cyclobutanes in small-molecule drug candidates documented that 1,3-disubstituted cyclobutanes have been successfully employed as conformationally restricted scaffolds for improving metabolic stability, directing pharmacophore geometry, and serving as sp³-rich bioisosteric replacements for aryl rings and alkenes [1]. Specific reported benefits include prevention of cis/trans isomerization, increased fraction of sp³-hybridized carbons (Fsp³), and filling of hydrophobic protein pockets [1]. While these advantages are class-level and not specific to the isopropoxy substituent, the cis-1,3-disubstitution pattern of 3-(propan-2-yloxy)cyclobutan-1-ol precisely matches the geometric motif identified as optimal in multiple drug discovery programs, including reported applications in JAK inhibitor and CDK degrader optimization [1]. Note: direct quantitative metabolic stability or target engagement data for this specific compound are not available in the public domain as of the search date.

Cyclobutane bioisostere Metabolic stability Conformational restriction Drug discovery

Procurement-Driven Application Scenarios for 3-(Propan-2-yloxy)cyclobutan-1-ol (CAS 1821828-04-9)


PROTAC Linker Design Requiring Moderate Lipophilicity with Defined Stereochemistry

In proteolysis-targeting chimera (PROTAC) development, linker composition critically affects ternary complex formation and degradation efficiency. 3-(Propan-2-yloxy)cyclobutan-1-ol offers a rigid, sp³-rich cyclobutane core with an XLogP3 of 0.8—intermediate between more polar ethoxy (0.4) and more lipophilic n-propoxy (0.9) analogs—enabling fine-tuning of linker physicochemical properties without increasing molecular weight beyond C7H14O2 . The cis-(1S,3s) stereochemistry ensures predictable exit vector geometry, reducing conformational uncertainty during linker–ligand conjugate design. Its alcohol and ether functionalities provide two orthogonal derivatization handles for sequential conjugation to E3 ligase and target protein ligands .

Fragment-Based Lead Generation Requiring Conformationally Restricted sp³-Rich Building Blocks

Fragment-based drug discovery (FBDD) prioritizes low-molecular-weight scaffolds with high fraction of sp³-hybridized carbons (Fsp³) and defined geometry. 3-(Propan-2-yloxy)cyclobutan-1-ol combines a rigid cyclobutane core (Fsp³ = 0.57) with the branched isopropoxy group, providing 2 rotatable bonds compared to 3 for the n-propoxy isomer—a reduction in conformational entropy that can translate to improved ligand efficiency upon fragment growth . The 98% purity specification for CAS 1821828-04-9 supports reproducible biophysical screening (SPR, ITC, NMR) where impurities >2% can confound hit validation .

Stereoselective Synthesis of Chiral Drug Intermediates Requiring cis-1,3-Disubstituted Cyclobutane Geometry

Asymmetric synthesis of cyclobutane-containing pharmaceuticals (e.g., JAK inhibitors, ACC allosteric inhibitors) frequently requires cis-1,3-disubstituted cyclobutane intermediates with defined absolute configuration. The unambiguous cis-(1S,3s) stereochemistry of CAS 1821828-04-9 eliminates the risk of introducing the trans diastereomer, which would necessitate chiral chromatographic separation and reduce overall yield . The review literature confirms that cis-1,3-disubstituted cyclobutanes have been optimal in multiple drug discovery campaigns for orienting pharmacophore groups and filling hydrophobic protein pockets .

Parallel Medicinal Chemistry Library Synthesis with Alkoxy Group SAR Exploration

In systematic structure–activity relationship (SAR) campaigns exploring the alkoxy substituent effect on target potency and ADME properties, the isopropoxy derivative (XLogP3 = 0.8, 2 rotatable bonds) provides a key data point between the ethoxy (XLogP3 = 0.4, 2 rotatable bonds) and n-propoxy (XLogP3 = 0.9, 3 rotatable bonds) analogs, enabling deconvolution of lipophilicity-driven vs. conformational-entropy-driven effects . The branched topology of the isopropoxy group also introduces steric bulk adjacent to the ether oxygen, which can differentially affect metabolic oxidation rates by cytochrome P450 enzymes compared to linear alkoxy chains, though specific metabolic data for this compound class remain to be published .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Propan-2-yloxy)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.